(2s,3R)-3-Methylglutamic acid

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S1890476
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M.F
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161.16
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(2s,3R)-3-Methylglutamic acid

Product Name

(2s,3R)-3-Methylglutamic acid

Molecular Weight

161.16

(2S,3R)-3-Methylglutamic acid is a chiral amino acid derivative of glutamic acid, characterized by its unique stereochemistry at the second and third carbon atoms. Its molecular formula is C6H11NO4C_6H_{11}NO_4 with a molecular weight of approximately 161.16 g/mol. This compound exists as a white to pale brown solid and exhibits hygroscopic properties, necessitating storage under inert atmospheres or refrigeration to maintain stability . The compound is known for its role as a selective and potent agonist for kainate receptors, which are important in neurotransmission within the central nervous system .

Typical of amino acids. Notably, it can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Losing a carboxyl group to form an amine.
  • Peptide Bond Formation: Condensing with other amino acids to form peptides or proteins.

One significant synthetic route involves the conjugate addition of the lithiated anion of bis-lactim ether to methyl butenoate, leading to high diastereoselectivity and yielding (2S,3R)-3-methylglutamic acid efficiently .

As a derivative of glutamic acid, (2S,3R)-3-Methylglutamic acid plays a crucial role in central nervous system functions. It acts as an agonist at kainate receptors, which are involved in excitatory neurotransmission. Its ability to inhibit glutamate transport suggests potential implications in neuropharmacology and could be relevant in conditions characterized by excitotoxicity, such as neurodegenerative diseases .

Several methods have been developed for synthesizing (2S,3R)-3-Methylglutamic acid:

  • Arndt–Eistert Homologation: This method involves the homologation of protected (2S,3S)-3-methylaspartic acid while retaining configuration at C-3 .
  • Conjugate Addition: The lithiated anion of bis-lactim ether reacts with methyl (E)-butenoate to yield (2S,3R)-3-Methylglutamic acid with high selectivity .

These methods highlight the compound's synthetic versatility and the importance of stereochemistry in its formation.

(2S,3R)-3-Methylglutamic acid has potential applications in:

  • Pharmaceuticals: Due to its activity as a kainate receptor agonist, it may be explored for therapeutic uses in neurological disorders.
  • Research: It serves as a tool compound for studying glutamate signaling pathways and receptor interactions.

The compound's unique properties may also make it useful in developing new drugs targeting excitatory neurotransmission.

Interaction studies have shown that (2S,3R)-3-Methylglutamic acid selectively interacts with kainate receptors. Its mechanism involves modulation of glutamate transport, which is critical for maintaining synaptic function and preventing excitotoxicity. Further research into its interactions could reveal insights into its therapeutic potential and safety profile when used in experimental settings .

Several compounds share structural similarities with (2S,3R)-3-Methylglutamic acid. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
3-Methylaspartic acidC5H9NO4C_5H_{9}NO_4Isomeric form lacking one carbon atom
L-Glutamic acidC5H9NO4C_5H_{9}NO_4Natural amino acid involved in protein synthesis
β-Methyl-DL-glutamic acidC6H11NO4C_6H_{11}NO_4Racemic mixture; less selective than (2S,3R)

The uniqueness of (2S,3R)-3-Methylglutamic acid lies in its specific stereochemistry and selective action on kainate receptors, distinguishing it from other similar compounds that may not exhibit the same level of receptor specificity or biological activity .

The historical development of (2S,3R)-3-methylglutamic acid knowledge traces back to broader investigations into amino acid metabolism and the characterization of glutamic acid derivatives. The foundational understanding of this compound emerged from studies examining leucine catabolism and related metabolic disorders, particularly in the context of 3-methylglutaconic aciduria syndromes. Early characterization efforts revealed that this specific stereoisomer possesses distinct properties compared to its constitutional isomers, with researchers noting its unique retention behavior in chromatographic systems and its specific optical rotation characteristics.

The compound's molecular formula of C₆H₁₁NO₄ and molecular weight of 161.1558 were established through systematic analytical studies. Initial structural characterization revealed the presence of two chiral centers at the second and third carbon atoms, which significantly influences its biological activity and chemical reactivity. Early investigators recognized that the threo configuration of this particular isomer distinguished it from other methylglutamic acid derivatives, leading to focused efforts to understand its specific role in biological systems.

The development of analytical methods for distinguishing between different stereoisomers of methylglutamic acid represented a crucial advancement in the field. Researchers established that the ratio of cis and trans isoforms in biological samples could serve as diagnostic indicators for various metabolic conditions. These early analytical developments laid the groundwork for subsequent investigations into the compound's biosynthetic pathways and therapeutic potential.

Significance in Biochemical Research

(2S,3R)-3-Methylglutamic acid has demonstrated profound significance in biochemical research, particularly in understanding nonribosomal peptide biosynthesis and antibiotic production mechanisms. Research has established that this specific stereoisomer is present in calcium-dependent antibiotics and lipopeptides such as daptomycin, where it plays a crucial role in determining the structural integrity and biological activity of these therapeutic compounds. The compound's presence in these natural products has made it an essential target for biosynthetic studies and metabolic engineering efforts.

The stereochemical specificity of (2S,3R)-3-methylglutamic acid has proven to be of paramount importance in biological systems. Studies have demonstrated that enzymatic systems show strict preference for this particular configuration, with research indicating that the module 10 A-domain of calcium-dependent antibiotic peptide synthetase is specific for the (2S,3R)-stereoisomer. This selectivity has profound implications for understanding how nature assembles complex natural products and has guided efforts to engineer modified lipopeptides with altered properties.

The compound has also served as a valuable probe for investigating glutamate transport mechanisms and excitatory amino acid transporter function. Research has shown that (2S,3R)-3-methylglutamic acid derivatives can selectively interact with specific glutamate transporters, providing insights into the structural requirements for transporter recognition and inhibition. These studies have contributed significantly to understanding neurotransmitter transport mechanisms and have implications for neurological research.

PropertyValueReference
Molecular FormulaC₆H₁₁NO₄
Molecular Weight161.1558
Melting Point82°C
Predicted Boiling Point329.4±32.0°C
Predicted Density1.329±0.06 g/cm³
Storage RequirementsHygroscopic, Refrigerated, Inert Atmosphere

Evolution of Synthetic Methodologies

The synthetic approaches to (2S,3R)-3-methylglutamic acid have undergone significant evolution, reflecting advances in asymmetric synthesis and stereochemical control. Early synthetic efforts relied heavily on resolution of racemic mixtures and derivatization of naturally occurring amino acids. The development of the Arndt-Eistert homologation methodology represented a significant advancement, allowing for the stereospecific conversion of protected (2S,3S)-3-methylaspartic acid to (2S,3R)-3-methylglutamic acid with retention of configuration at the third carbon position. This transformation provided a reliable route to the desired stereoisomer while maintaining high stereochemical purity.

The introduction of bis-lactim ether methodology marked another crucial development in the synthetic landscape. Research demonstrated that the conjugate addition of lithiated anions of bis-lactim ethers derived from cyclo-(arginine-valine-glycine) to appropriate butenoate derivatives could provide access to (2S,3R)-3-methylglutamic acid with excellent diastereoselectivity. This approach represented a significant improvement in terms of stereochemical control and overall synthetic efficiency, enabling researchers to access the compound in quantities suitable for biological evaluation.

The development of oxazinanone-based synthetic strategies has provided additional versatility in accessing (2S,3R)-3-methylglutamic acid and related derivatives. Studies have shown that 1,3-oxazinan-6-ones can undergo a series of enolate reactions to produce 5-hydroxy and 5-alkyl-4-substituted derivatives with excellent trans diastereoselectivity. These methodologies have been successfully applied to produce various protected forms of the target amino acid, demonstrating the adaptability of this synthetic approach to different protecting group strategies and functional group manipulations.

The evolution of synthetic methodologies has also encompassed the development of enzymatic and biosynthetic approaches. Research has revealed that the biosynthesis of (2S,3R)-3-methylglutamic acid in natural systems involves S-adenosyl methionine-dependent methylation of alpha-ketoglutarate followed by transamination. Understanding these natural biosynthetic pathways has informed efforts to develop biocatalytic synthetic routes and has provided insights into the metabolic integration of this amino acid derivative in living systems.

Synthetic MethodStereochemical OutcomeYield RangeKey Advantage
Arndt-Eistert HomologationRetention at C-3GoodReliable stereochemistry
Bis-lactim Ether AdditionHigh diastereoselectivityGoodExcellent control
Oxazinanone StrategyTrans selectivityVariableVersatile protection
Biosynthetic PathwayNatural stereochemistryN/AEnzymatic specificity

Molecular Structure and Stereochemistry

(2S,3R)-3-Methylglutamic acid is a chiral amino acid derivative with the molecular formula C₆H₁₁NO₄ and a molecular weight of 161.156 g/mol [1] [2]. The compound features a pentanedioic acid backbone with an amino group at the α-position (C-2) and a methyl substituent at the β-position (C-3) [1]. The systematic IUPAC name for this compound is (2S,3R)-2-azanyl-3-methyl-pentanedioic acid [1] [2].

The molecular structure contains two stereocenters, creating the potential for four possible stereoisomers [2]. The compound exists as a zwitterionic form under physiological conditions, similar to other amino acids [3]. The exact mass of the compound is 161.068808 Da, as determined by high-resolution mass spectrometry [1] [2].

PropertyValue
Molecular FormulaC₆H₁₁NO₄
Molecular Weight161.156 g/mol
Exact Mass161.068808 Da
CAS Number33511-69-2
Chemical Name (IUPAC)(2S,3R)-2-azanyl-3-methyl-pentanedioic acid
Alternative Names(3R)-3-methyl-L-glutamic acid; L-threo-3-methylglutamic acid
StereochemistryTwo stereocenters at C-2 (S) and C-3 (R)

Absolute Configuration at C-2 and C-3 Stereocenters

The (2S,3R)-3-methylglutamic acid possesses the S configuration at the C-2 carbon center and the R configuration at the C-3 carbon center [1] [4]. This specific stereochemical arrangement classifies the compound as the L-threo isomer [2] [5]. The absolute configuration at C-2 follows the same pattern as naturally occurring L-amino acids, with the amino group positioned in the S configuration [1].

The C-3 stereocenter bears the methyl substituent in the R configuration, which distinguishes this isomer from its diastereomers [4]. This particular stereochemical arrangement is crucial for the compound's biological activity, particularly its function as a selective agonist for kainate receptors [6] . The stereochemical integrity of both centers is essential for the compound's pharmacological properties and its incorporation into nonribosomal lipopeptide antibiotics [4].

Comparison with Other 3-Methylglutamic Acid Isomers

The four possible stereoisomers of 3-methylglutamic acid differ significantly in their biological activities and chemical properties [8]. The (2S,3R) configuration represents the L-threo form, while the (2S,3S) isomer corresponds to the L-erythro configuration [9] [10]. Research has demonstrated that the (2S,3R) stereoisomer exhibits potent and selective agonist activity at kainate receptors, whereas the (2S,3S) isomer shows different receptor specificity profiles [8] [4].

Studies comparing the four stereoisomers of 4-methylglutamic acid have shown that subtle stereochemical differences lead to significant variations in biological activities [8]. The (2S,3R)-3-methylglutamic acid can be re-established through feeding synthetic precursors, but notably, the (2S,3S) isomer cannot substitute for the (2S,3R) form in biological systems [4]. This stereospecificity underscores the importance of precise stereochemical configuration in biological recognition and activity.

IsomerConfigurationCAS NumberDensity (g/cm³)Biological Activity
(2S,3R)-3-methylglutamic acidL-threo33511-69-2~1.33 (estimated)Kainate receptor agonist
(2S,3S)-3-methylglutamic acidL-erythro33511-70-51.3±0.1Different receptor specificity
(2R,3S)-3-methylglutamic acidD-threoNot specifiedNot availableNot well characterized
(2R,3R)-3-methylglutamic acidD-erythroNot specifiedNot availableNot well characterized

Structural Elucidation Methods

Nuclear magnetic resonance spectroscopy serves as the primary method for structural elucidation and stereochemical determination of (2S,3R)-3-methylglutamic acid [11] [12]. Proton nuclear magnetic resonance spectroscopy provides characteristic signals for the methyl group, typically appearing as a doublet, and the α-proton appearing as a multiplet [11]. Two-dimensional nuclear magnetic resonance techniques have been employed to determine the complete stereochemical configuration [12].

Mass spectrometry analysis reveals characteristic fragmentation patterns with principal peaks at mass-to-charge ratios of 55, 98, and 74 [13] [14]. These fragmentation patterns serve as diagnostic tools for compound identification and purity assessment [15]. X-ray crystallography has been used for related N-methylglutamic acid structures, providing detailed three-dimensional structural information [3].

High-performance liquid chromatography coupled with mass spectrometry has proven effective for stereoisomer separation and identification [4] [11]. The retention times of dabsylated derivatives of different stereoisomers can be compared with synthetic standards to confirm stereochemical assignment [4] [16]. Gas chromatography-mass spectrometry analysis has also been utilized for detecting and quantifying methylglutamic acid derivatives in biological samples [17] [11].

Physical Properties

Melting Point and Thermal Stability

The melting point of (2S,3R)-3-methylglutamic acid has not been specifically reported in the literature [5]. However, related 3-methylglutaric acid derivatives exhibit melting points in the range of 80-86°C [18] [19]. The thermal stability of the compound appears to be similar to other amino acids, remaining stable under normal storage and handling conditions [20].

Thermogravimetric analysis studies on glutamic acid and its derivatives have shown that amino acids generally undergo thermal decomposition after conversion to pyroglutamic acid derivatives [21]. The presence of the methyl substituent at the β-position may influence the thermal decomposition pathway compared to unsubstituted glutamic acid [21]. The compound demonstrates good stability when stored at temperatures between 2-8°C [22].

Solubility Profiles

(2S,3R)-3-Methylglutamic acid exhibits moderate solubility in water, estimated to be approximately 10-20 mg/mL based on the solubility patterns of related glutamic acid derivatives [23] [24]. The compound shows limited solubility in ethanol, which is typical for amino acids [25] [24]. Enhanced solubility is observed in polar aprotic solvents such as dimethyl sulfoxide, with solubility reaching approximately 10-15 mg/mL [26] [27].

The solubility behavior of the compound is influenced by pH conditions, with increased solubility observed under alkaline conditions due to deprotonation of the carboxyl groups [28]. The presence of the methyl group at the β-position may slightly reduce water solubility compared to unsubstituted glutamic acid, which has a reported solubility of 8.57 g/L at 25°C [25]. The compound demonstrates good solubility in phosphate-buffered saline at physiological pH [26] [27].

Spectroscopic Characteristics

Mass spectrometry analysis of (2S,3R)-3-methylglutamic acid reveals a molecular ion peak at mass-to-charge ratio 161, corresponding to the protonated molecular ion [1] [14]. The fragmentation pattern shows characteristic peaks at mass-to-charge ratios 55, 98, and 74, which serve as diagnostic features for compound identification [13] [14]. Collision cross section measurements indicate values of 135.9 Ų for the deprotonated ion and 137.8 Ų for the protonated ion [15].

Nuclear magnetic resonance spectroscopy provides detailed structural information, with the methyl group appearing as a characteristic doublet in proton nuclear magnetic resonance spectra [11] [12]. Carbon-13 nuclear magnetic resonance spectroscopy reveals six distinct carbon signals corresponding to the methyl group, the substituted carbon centers, and the carbonyl carbons [15]. The chemical shifts and coupling patterns are diagnostic for the specific stereochemical configuration [11] [12].

Infrared spectroscopy shows characteristic absorption bands for amino acid functional groups, including nitrogen-hydrogen, carbon-hydrogen, carbon-oxygen, and oxygen-hydrogen stretching vibrations [3] [29]. The compound does not possess significant ultraviolet chromophores, limiting the diagnostic value of ultraviolet-visible spectroscopy [15] [30]. However, ultraviolet absorption can be utilized for detection following derivatization procedures [11] [12].

TechniqueKey CharacteristicsDiagnostic Value
Mass Spectrometry (MS)m/z: 161 [M]⁺, major fragments at 55, 98, 74Molecular ion confirmation and fragmentation pattern
¹H NMRCharacteristic methyl doublet, α-H multiplet, CH₂ protonsStereochemical determination and purity assessment
¹³C NMRSix carbon signals including methyl, CH, CH₂, and C=O carbonsStructural confirmation
IR SpectroscopyN-H, C-H, C=O, and O-H stretching vibrations typical of amino acidsFunctional group identification
UV SpectroscopyNo specific chromophore, typical amino acid absorptionLimited diagnostic value

Chemical Reactivity

Acid-Base Behavior and pKa Values

(2S,3R)-3-Methylglutamic acid exhibits typical amino acid acid-base behavior with three ionizable groups [31] [32]. The compound possesses two carboxyl groups and one amino group, resulting in a complex ionization pattern [33]. Based on the structure and comparison with glutamic acid, the estimated pKa values are approximately 2.1 for the α-carboxyl group, 9.5 for the amino group, and 4.1 for the γ-carboxyl group [31] [32].

The presence of the methyl substituent at the β-position may slightly influence the pKa values compared to unsubstituted glutamic acid [32] [33]. The compound exists predominantly as a zwitterion under physiological pH conditions, with the amino group protonated and both carboxyl groups deprotonated [33]. The isoelectric point is estimated to be around 3.1, similar to glutamic acid [31] [32].

Studies on cation-binding behavior have shown that glutamic acid derivatives can form complexes with various metal ions through different coordination modes [33]. The binding affinity and coordination pattern depend on the specific metal ion and solution conditions [33] [34].

Functional Group Transformations

(2S,3R)-3-Methylglutamic acid can undergo various functional group transformations typical of amino acids [35] [36]. The carboxyl groups can participate in esterification and amidation reactions, while the amino group can be acylated or alkylated [13] . The methyl group at the β-position contributes steric effects that may influence reaction rates and selectivity [13].

Enzymatic transformations play a crucial role in the biosynthesis and metabolism of the compound [37] [38]. The stereospecific formation of (2S,3R)-3-methylglutamic acid occurs through a two-step enzymatic process involving α-ketoglutarate methyltransferase and branched-chain amino acid transaminase [37] [39]. This pathway demonstrates complete stereocontrol during enzymatic catalysis [37] [38].

Chemical derivatization reactions, such as dabsylation, are commonly employed for analytical purposes [4] [16]. These derivatization procedures enable enhanced detection sensitivity and stereoisomer separation by chromatographic methods [4] [16]. The compound can also undergo non-enzymatic cyclization reactions under certain conditions, similar to related glutamic acid derivatives [36].

Complexation Behavior

(2S,3R)-3-Methylglutamic acid exhibits metal complexation behavior similar to other amino acid ligands [34] [40]. The compound can coordinate to metal ions through multiple donor atoms, including the amino nitrogen and carboxyl oxygen atoms [34] [40]. Hard metal ions preferentially coordinate through the amino acid-like moiety, while softer metal ions may show different binding preferences [34].

Studies on glutamic acid derivatives have demonstrated that complexation can occur through bidentate coordination involving the amino nitrogen and one carboxyl group, or through tridentate coordination involving both carboxyl groups and the amino nitrogen [40]. The presence of the methyl substituent at the β-position may introduce steric effects that influence the coordination geometry and complex stability [41] [40].

The complexation behavior is pH-dependent, with different coordination modes predominating at different pH values [40]. In acidic conditions, the protonated amino group may participate in different binding interactions compared to neutral or basic conditions [41] [40]. Research on related compounds has shown that methylglutamic acid derivatives can form stable complexes with transition metal ions such as nickel(II), copper(II), and zinc(II) [40].

PropertyValueReference/Notes
Melting PointNot specifically reportedSimilar compounds: 80-86°C for related structures
Thermal StabilityStable under normal conditionsSimilar to other amino acids
Solubility in WaterModerately soluble (estimated ~10-20 mg/mL)Based on glutamic acid solubility patterns
Solubility in EthanolSlightly solubleTypical for amino acids
Solubility in DMSOSoluble (~10-15 mg/mL)Good solubility in polar aprotic solvents
LogP0.21 (estimated)From computational estimates
pKa₁ (α-COOH)~2.1 (estimated, similar to glutamic acid)Estimated from glutamic acid
pKa₂ (α-NH₃⁺)~9.5 (estimated, similar to glutamic acid)Estimated from glutamic acid
pKa₃ (γ-COOH)~4.1 (estimated, similar to glutamic acid)Estimated from glutamic acid

Stereoselective Synthesis Approaches

Arndt-Eistert Homologation from Protected 3-Methylaspartic Acid

The Arndt-Eistert homologation represents a highly reliable method for the stereocontrolled synthesis of (2S,3R)-3-methylglutamic acid [1] [2]. This approach utilizes suitably protected (2S,3S)-3-methylaspartic acid as the starting material, exploiting the unique stereochemical retention properties of the Arndt-Eistert reaction mechanism.

The reaction proceeds through several key steps. First, the protected 3-methylaspartic acid is converted to its corresponding acid chloride using thionyl chloride or similar activating agents [3] [4]. The acid chloride then reacts with diazomethane to form a diazoketone intermediate. This intermediate undergoes a Wolff rearrangement in the presence of a metal catalyst, typically silver oxide, to generate a ketene intermediate [3] [5]. Finally, nucleophilic attack by water on the ketene produces the homologated carboxylic acid with retention of configuration at the C-3 position [1] [2].

The stereochemical outcome is particularly noteworthy. The Arndt-Eistert homologation of protected (2S,3S)-3-methylaspartic acid occurs with complete retention of configuration at the C-3 center, ultimately yielding (2S,3R)-3-methylglutamic acid [1] [2]. This configurational inversion from the starting material perspective results from the insertion of a methylene group between the original C-2 and C-3 positions, effectively changing the stereochemical descriptor while maintaining the actual spatial arrangement.

The reaction typically provides good yields ranging from 50-80% [4], making it suitable for preparative-scale synthesis. Temperature control is critical, with most reactions conducted at room temperature to minimize side reactions and preserve the integrity of protecting groups. The use of silver oxide as a catalyst provides optimal results, though other metal catalysts including copper salts can be employed [3].

Safety considerations are paramount when employing this methodology. Diazomethane is highly toxic and explosively unstable, requiring specialized handling procedures and equipment [3] [5]. Alternative reagents such as diazo(trimethylsilyl)methane have been developed to address these safety concerns while maintaining synthetic utility.

Conjugate Addition of Bis-Lactim Ethers

The conjugate addition of bis-lactim ethers represents one of the most versatile and stereoselective approaches to (2S,3R)-3-methylglutamic acid synthesis [1] [6] [7]. This methodology, pioneered by Schöllkopf, exploits the unique reactivity and stereochemical control provided by bis-lactim ether chiral auxiliaries derived from cyclic dipeptides.

The synthesis begins with the preparation of the bis-lactim ether of cyclo-(R-valine-glycine) [8] [9]. This chiral auxiliary is formed through a multi-step process involving cyclization of the corresponding dipeptide to form a 2,5-diketopiperazine, followed by double O-methylation using Meerwein's salt or methyl triflate [8] [10]. The resulting bis-lactim ether contains a delocalized diazapentadienyl anion system upon lithiation with n-butyllithium or lithium diisopropylamide at low temperature (-78°C) [7] [8].

The lithiated bis-lactim ether then undergoes conjugate addition to methyl (E)-butenoate with exceptional diastereoselectivity [1] [2]. The stereochemical outcome is controlled by the steric environment created by the isopropyl group of the valine residue, which effectively shields one face of the nucleophilic center [8] [10]. This facial selectivity typically exceeds 95% diastereomeric excess, providing essentially enantiomerically pure products.

The reaction mechanism involves initial lithium coordination to the electrophilic butenoate, followed by nucleophilic attack through an eight-membered transition state [7] [11]. This transition state adopts a "compact" conformation that minimizes steric interactions between the bis-lactim ether and the electrophile, leading to the observed high selectivity.

Following the conjugate addition, the adduct undergoes acidic hydrolysis to cleave the chiral auxiliary and reveal the target amino acid [1] [8]. This hydrolysis must be conducted under carefully controlled conditions to prevent epimerization or other side reactions. Concentrated hydrochloric acid at elevated temperature is typically employed, yielding both the desired (2S,3R)-3-methylglutamic acid and the recoverable valine methyl ester auxiliary.

Interestingly, the stereochemical outcome can be controlled by the geometry of the butenoate electrophile. While methyl (E)-butenoate leads to (2S,3R)-3-methylglutamic acid, the analogous reaction with isopentyl (Z)-butenoate produces the diastereomeric (2S,3S)-3-methylglutamic acid [1] [2]. This complementarity allows access to both stereoisomers using the same chiral auxiliary system.

Diastereoselective Control Strategies

Several additional strategies have been developed to achieve high diastereoselective control in the synthesis of (2S,3R)-3-methylglutamic acid. These approaches focus on exploiting conformational preferences, chelation control, and steric shielding to direct the stereochemical outcome of key bond-forming reactions.

Chiral isocyano amide reagents provide an alternative approach to stereocontrolled synthesis [12] [13]. Two specific reagents, (2S)-N-(2-methoxymethylpyrrolidine)-2-isocyanopropionamide and (2S)-N-(2-hydroxymethylpyrrolidine)-2-isocyanopropionamide, have been employed for asymmetric Michael addition reactions [12]. The key step involves asymmetric Michael addition of methyl acrylate to these chiral reagents, achieving optical yields of 10-45% for the (R)-form of α-methylglutamic acid [12] [13]. While the selectivity is moderate compared to other methods, this approach offers operational simplicity and uses readily available starting materials.

Nickel(II) complex methodology represents a more recent advancement in stereoselective synthesis [14] [15] [16]. This approach utilizes chiral glycine Schiff base complexes of nickel(II) as nucleophilic equivalents in Michael addition-elimination reactions with enol tosylates [14] [15]. The reaction proceeds with excellent yield (91%) and outstanding diastereoselectivity (>99/1) [14] [16], allowing straightforward access to (S)-3-methyleneglutamic acid derivatives. The square-planar geometry of the nickel complex, combined with the chelating tridentate ligand, provides exceptional stereochemical control through restricted conformational flexibility.

Enzymatic approaches offer complementary stereocontrol through the inherent selectivity of biological catalysts [17] [18]. The two-step enzymatic conversion involves initial methylation of α-ketoglutarate by GlmT methyltransferase to produce (3R)-3-methyl-2-oxoglutarate, followed by stereospecific transamination using IlvE transaminase to yield (2S,3R)-3-methylglutamic acid [17] [18]. This biocatalytic route achieves complete stereocontrol and operates under mild, environmentally benign conditions.

Industrial-Scale Production Methods

Optimization of Reaction Parameters

Industrial-scale production of (2S,3R)-3-methylglutamic acid requires careful optimization of multiple reaction parameters to achieve economic viability while maintaining product quality and environmental compliance [19] [20]. Temperature control emerges as one of the most critical factors, with optimal ranges typically falling between 20-60°C depending on the specific synthetic route employed [21].

For enzymatic processes, temperature optimization involves balancing enzyme activity and stability. Studies have shown that methyltransferase activity increases with temperature up to 60°C, beyond which enzyme denaturation becomes problematic [21]. The optimal temperature range of 37-60°C provides maximum catalytic efficiency while preserving enzyme integrity throughout the reaction cycle [21]. Temperature monitoring is achieved through advanced thermal control systems equipped with multiple sensors and automated feedback mechanisms.

pH control represents another crucial parameter, particularly for crystallization and purification steps [22] [23]. The isoelectric point of glutamic acid (pH 3.0-3.2) provides optimal conditions for crystallization, maximizing yield and controlling crystal morphology [22] [23]. Automated pH control systems using calibrated electrodes and buffer addition systems maintain precise pH within ±0.1 units throughout the process.

Reaction time optimization requires balancing complete conversion against potential side reactions and degradation pathways [24]. Typical industrial processes operate with reaction times of 2-6 hours, monitored through online HPLC analysis to track conversion and detect impurity formation [25]. Real-time monitoring enables dynamic adjustment of reaction conditions to optimize both yield and selectivity.

Catalyst loading optimization focuses on achieving maximum activity while minimizing cost and environmental impact [26] [27]. Optimal catalyst loadings typically range from 5-10 mol%, determined through detailed kinetic studies and economic analysis [26]. For solid-base catalysts such as cesium fluoride on alumina, lower loadings (less than 6.5 mol%) can achieve excellent results in flow chemistry applications [26] [27].

Solvent selection involves multiple considerations including reaction efficiency, environmental impact, and downstream processing requirements [28] [29]. Water emerges as the preferred solvent for many applications due to its environmental benignity and compatibility with enzymatic processes [28]. For synthetic routes requiring organic solvents, DMSO and THF provide optimal reactivity while maintaining acceptable environmental profiles [28].

Purification and Isolation Techniques

Industrial purification of (2S,3R)-3-methylglutamic acid employs a multi-stage approach combining physical separation, chemical purification, and crystallization techniques [22] [23] [30]. The selection and optimization of these techniques directly impact product purity, yield, and production economics.

Membrane filtration serves as the primary method for biomass removal in fermentation-based processes [23]. Microfiltration (MF) provides superior performance compared to conventional centrifugation, achieving 95-99% biomass removal efficiency [23]. The small size of producing bacteria (approximately 1 μm) makes complete removal by centrifugation difficult, typically achieving only 70% removal efficiency [23]. Microfiltration membranes with appropriate pore size (0.1-0.2 μm) provide virtually complete biomass separation while maintaining high flux rates (approximately 25 dm³ m⁻² h⁻¹) [23].

Diafiltration (DF) follows microfiltration to recover residual glutamic acid trapped within the biomass [23]. This technique uses fresh water to wash the retentate, extracting soluble glutamic acid while maintaining the integrity of the membrane separation. Diafiltration typically achieves 90-95% recovery of residual product [23].

Reverse osmosis (RO) provides concentration of the clarified glutamic acid solution before crystallization [23]. RO systems achieve 90-95% efficiency in concentrating the product from approximately 2.5% to 6% (w/v) [23]. The concentrated solution requires approximately 2.5-fold additional concentration by vacuum evaporation before crystallization [23].

Isoelectric crystallization represents the cornerstone of glutamic acid purification, exploiting the minimum solubility at the isoelectric point [22]. The process involves careful pH adjustment to 3.0-3.2 using sulfuric acid while maintaining temperature control (typically 5°C) to maximize crystal formation [22] [23]. Semi-continuous crystallization provides superior control compared to batch processes, enabling precise stoichiometric addition of acid and substrate to maintain optimal supersaturation [23].

Crystal form control is critical for downstream processing and product quality [22]. The β-form crystals produced by controlled crystallization conditions exhibit superior filtration characteristics compared to α-form crystals, enabling efficient separation from mother liquor [22]. The β-form also demonstrates improved purity characteristics, with significantly reduced coloring matter content [22].

Ion exchange chromatography provides final polishing for high-purity applications [30]. This technique achieves greater than 99% ionic purity by removing trace metal ions and other ionic impurities [30]. Specialized resins designed for amino acid purification provide optimal selectivity and capacity for industrial applications.

Quality Control and Analytical Methods

Comprehensive quality control systems are essential for industrial production of (2S,3R)-3-methylglutamic acid, ensuring product consistency, regulatory compliance, and customer satisfaction [25] [31] [32]. Modern analytical methods provide real-time monitoring capabilities and detailed compositional analysis throughout the production process.

High-performance liquid chromatography (HPLC) with UV detection serves as the primary analytical method for purity assessment and impurity profiling [25] [33]. The technique achieves detection limits of 0.1-1 μg/mL with precision of ±2-5%, enabling accurate quantification of the target compound and related substances [25]. Analysis times of 15-30 minutes allow for timely process monitoring and batch release testing [25].

Chiral HPLC provides essential stereochemical purity assessment, critical for pharmaceutical and research applications [25] [34]. Specialized chiral stationary phases enable separation of enantiomers and diastereomers with detection limits comparable to standard HPLC methods [25]. The technique achieves precision of ±2-5% for enantiomeric excess determination [25].

Liquid chromatography-mass spectrometry (LC-MS/MS) provides definitive molecular confirmation and enhanced sensitivity [25] [31]. Detection limits of 0.01-0.1 μg/mL enable trace impurity analysis, while molecular fragmentation patterns confirm structural identity [25]. Analysis times of 10-20 minutes support high-throughput quality control operations [25].

Gas chromatography-mass spectrometry (GC-MS) requires chemical derivatization but provides complementary analytical capabilities [25] [32]. The two-step derivatization process involving methylation followed by pentafluoropropionyl derivatization enables stable, volatile derivatives suitable for GC analysis [25] [32]. The method achieves excellent long-term stability and enables in situ preparation of deuterated internal standards for quantitative analysis [25].

Nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation and purity assessment through integration of characteristic signals [34] [33]. While requiring higher sample concentrations (1-10 mg/mL), NMR offers unambiguous structural identification and can detect subtle impurities not readily apparent by other methods [25].

Amino acid analysis using dedicated analyzers provides specialized quantification for amino acid content [25] [32]. These instruments employ post-column derivatization with ninhydrin or fluorescence detection, achieving detection limits of 1-10 μg/mL [25]. Analysis times of 60-120 minutes enable comprehensive amino acid profiling [25].

Elemental analysis confirms molecular composition through determination of carbon, hydrogen, and nitrogen content [34] [35]. This classical method achieves precision of ±0.1-0.5% and provides essential data for certificate of analysis documentation [25] [34].

Alternative Synthetic Routes

Enzymatic Approaches

Enzymatic synthesis of (2S,3R)-3-methylglutamic acid has emerged as a highly attractive alternative to traditional chemical methods, offering exceptional stereoselectivity, mild reaction conditions, and environmental compatibility [17] [18] [36]. The development of these biocatalytic approaches reflects the growing emphasis on sustainable chemistry and the unique capabilities of evolved biological systems.

The most well-characterized enzymatic route involves a two-step conversion beginning with α-ketoglutarate as the starting material [17] [18]. The first step employs GlmT methyltransferase, which catalyzes the S-adenosyl methionine (SAM)-dependent methylation of α-ketoglutarate to produce (3R)-3-methyl-2-oxoglutarate [17] [18]. This enzyme demonstrates remarkable substrate specificity and stereoselectivity, exclusively producing the (3R)-stereoisomer without detectable formation of the (3S)-diastereomer [17] [18].

The methyltransferase reaction proceeds through a well-defined mechanism involving SAM binding, substrate recognition, and stereospecific methyl transfer [17]. Crystal structures of related methyltransferases reveal the molecular basis for this stereoselectivity, with active site residues precisely positioning the substrate to direct methyl group delivery to the pro-R face of the ketoglutarate molecule [17].

The second enzymatic step utilizes IlvE transaminase (branched-chain amino acid transaminase) to convert (3R)-3-methyl-2-oxoglutarate to (2S,3R)-3-methylglutamic acid [17] [18]. This transformation requires an amino donor, typically L-glutamate or L-alanine, and proceeds through a ping-pong mechanism involving pyridoxal phosphate cofactor [17]. The enzyme demonstrates excellent substrate tolerance and achieves complete conversion under optimized conditions [17].

The coupled enzymatic system enables one-pot conversion of α-ketoglutarate to (2S,3R)-3-methylglutamic acid with complete stereochemical control [17] [18]. Reaction optimization studies demonstrate that the process operates efficiently at temperatures between 37-60°C, with optimal activity observed at 60°C [21]. The mild reaction conditions preserve the integrity of both enzymes while maximizing conversion rates.

Alternative enzymatic approaches exploit methylamine-glutamate N-methyltransferase for direct modification of glutamate substrates [37] [38]. This enzyme catalyzes the conversion of methylamine and L-glutamate to produce N-methyl-L-glutamate, representing a different structural modification of the glutamate backbone [37] [38]. While not directly applicable to 3-methylglutamic acid synthesis, this approach demonstrates the broader potential of enzymatic methylation strategies.

Recent developments in protein engineering have expanded the substrate scope and improved the properties of relevant enzymes [36] [39]. Site-directed mutagenesis of 3-methylaspartate ammonia lyase has altered its diastereoselectivity, providing access to different stereoisomers through enzymatic control [39]. These engineering efforts demonstrate the potential for developing customized biocatalysts for specific synthetic applications.

Flow Chemistry Applications

Flow chemistry has revolutionized the synthesis of amino acid derivatives, including (2S,3R)-3-methylglutamic acid, by providing enhanced control over reaction parameters, improved safety profiles, and superior scalability compared to traditional batch processes [26] [27] [29] [40]. The continuous nature of flow processes enables precise control of residence time, temperature, and mixing, leading to improved selectivity and yield.

The development of solid-base catalyzed flow processes represents a significant advancement in sustainable amino acid synthesis [26] [27]. Cesium fluoride supported on alumina (CsF·Al₂O₃) serves as a highly efficient, environmentally benign, and reusable catalyst for stereoselective Michael addition reactions [26]. This heterogeneous catalyst system eliminates the need for stoichiometric bases and enables continuous operation with catalyst recovery and reuse.

The flow process typically involves the stereoselective 1,4-addition of glycine derivatives to α,β-unsaturated esters using the CsF·Al₂O₃ catalyst [26] [27]. The reaction achieves excellent anti-diastereoselectivity and high yields while suppressing undesired cyclization pathways that commonly occur in batch processes [26]. The continuous nature of the process enables precise control of reaction parameters, leading to consistent product quality and selectivity.

Reactor design plays a crucial role in flow chemistry success [29] [40]. Slug flow reactors provide excellent mixing characteristics and enable non-seeded crystallization processes for amino acid derivatives [29]. These systems achieve uniform crystal size distribution and pure crystal forms through precise control of supersaturation and residence time [29]. The continuous crystallization process eliminates the need for external seeding and mechanical stirring, simplifying the overall process design.

Micro-flow synthesis enables rapid reactions with enhanced safety profiles [41]. The small reactor volumes and excellent heat and mass transfer characteristics allow for aggressive reaction conditions while maintaining precise control [40] [41]. For amino acid derivative synthesis, micro-flow reactors enable rapid dual activation strategies with reaction times as short as 3.3 seconds [41].

Temperature control in flow systems provides significant advantages over batch processes [40] [42]. The high surface-to-volume ratio of flow reactors enables precise temperature control and rapid thermal response [42]. This capability is particularly valuable for temperature-sensitive reactions and enables operation at optimal temperatures throughout the reaction pathway.

Continuous workup and purification can be integrated with flow synthesis to create fully continuous processes [29]. In-line separation techniques, including membrane separation and crystallization, enable direct isolation of products without intermediate storage or handling [29]. This integration reduces process complexity and improves overall efficiency.

The scalability of flow processes provides clear advantages for industrial implementation [26] [29]. Linear scale-up relationships enable predictable performance translation from laboratory to manufacturing scale [26]. The modular nature of flow systems allows for numbering-up strategies to achieve desired production capacities while maintaining optimal reaction conditions.

Green Chemistry Considerations

The implementation of green chemistry principles in (2S,3R)-3-methylglutamic acid synthesis addresses growing environmental concerns and regulatory requirements while potentially reducing production costs and improving process safety [28] [43] [44] [45]. These considerations encompass all aspects of the synthetic process, from raw material selection to waste minimization and energy efficiency.

Atom economy optimization focuses on maximizing the incorporation of starting materials into the final product while minimizing waste generation [28] [45]. The bis-lactim ether methodology, while highly stereoselective, suffers from poor atom economy due to the stoichiometric chiral auxiliary requirement [10]. In contrast, catalytic approaches using enzymes or heterogeneous catalysts achieve superior atom economy by enabling catalyst recovery and reuse [26] [36].

Solvent selection plays a critical role in process sustainability [28] [45]. Water emerges as the ideal solvent for many amino acid syntheses due to its environmental benignity, low cost, and compatibility with biological systems [28] [29]. For reactions requiring organic solvents, supercritical carbon dioxide and ionic liquids provide environmentally acceptable alternatives to traditional organic solvents [45].

The development of solventless processes represents the ultimate goal in green chemistry [28] [44]. Michael addition reactions can be performed under solvent-free conditions using catalytic amounts of base, achieving high yields and selectivity while eliminating solvent-related environmental impact [28]. These processes often exhibit enhanced reaction rates due to increased substrate concentrations and reduced mass transfer limitations.

Biocatalysis inherently aligns with green chemistry principles through mild reaction conditions, high selectivity, and biodegradable catalysts [36] [45]. Enzymatic processes typically operate at ambient temperature and atmospheric pressure using water as the reaction medium [36]. The high selectivity of enzymes minimizes side product formation and reduces purification requirements.

Energy efficiency considerations encompass both thermal energy requirements and overall process efficiency [43] [45]. Room temperature reactions eliminate heating costs and reduce energy consumption [28] [45]. Flow chemistry processes often operate more efficiently than batch processes due to improved heat and mass transfer characteristics [26] [40].

Renewable feedstock utilization addresses long-term sustainability concerns [28] [45]. Bio-based starting materials, including amino acids derived from fermentation processes, provide sustainable alternatives to petroleum-based precursors [45]. The integration of fermentation and chemical synthesis creates hybrid processes that combine biological and chemical transformations efficiently.

Waste minimization strategies focus on reducing both chemical waste and energy consumption throughout the process [43] [45]. Catalyst recovery and reuse systems reduce the environmental impact of catalytic processes [26]. In-line purification and crystallization eliminate intermediate waste streams and reduce overall process waste [29].

Life cycle assessment provides comprehensive evaluation of environmental impact throughout the entire process lifecycle [43]. These assessments consider raw material extraction, synthesis, purification, and end-of-life disposal to identify opportunities for environmental improvement [43]. Such analyses often reveal unexpected sources of environmental impact and guide optimization efforts.

The integration of green metrics, including E-factor (environmental factor), carbon intensity, and process mass intensity, enables quantitative comparison of alternative synthetic routes [28]. These metrics provide objective measures of environmental performance and guide decision-making in process development [28].

Dates

Last modified: 07-21-2023

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